Cas no 800389-33-7 (Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-)

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- structure
800389-33-7 structure
商品名:Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-
CAS番号:800389-33-7
MF:C20H22O4
メガワット:326.386286258698
CID:837767
PubChem ID:70698227

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- 化学的及び物理的性質

名前と識別子

    • Phenol, 4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl] bis-
    • Agatharesinol acetonide
    • Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-
    • [ "" ]
    • 4-[(1E,3S)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)-1-propen-1-yl]phenol (ACI)
    • Phenol, 4,4′-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- (9CI)
    • 800389-33-7
    • AKOS040761318
    • Q27138323
    • CHEBI:69978
    • FS-9252
    • 4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol
    • インチ: 1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1
    • InChIKey: DGNCNVJVRJKHEP-ORFBMEDESA-N
    • ほほえんだ: [C@H](C1C=CC(O)=CC=1)([C@@H]1OC(C)(C)OC1)/C=C/C1C=CC(O)=CC=1

計算された属性

  • せいみつぶんしりょう: 326.15200
  • どういたいしつりょう: 326.15180918g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 484.8±40.0 °C at 760 mmHg
  • フラッシュポイント: 247.0±27.3 °C
  • PSA: 58.92000
  • LogP: 4.04630
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- セキュリティ情報

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3355-1 mg
Agatharesinol acetonide
800389-33-7
1mg
¥2595.00 2022-04-26
A2B Chem LLC
AH54303-5mg
Agatharesinol acetonide
800389-33-7 98.0%
5mg
$635.00 2024-04-19
TargetMol Chemicals
TN3355-1 ml * 10 mm
Agatharesinol acetonide
800389-33-7
1 ml * 10 mm
¥ 3660 2024-07-20
TargetMol Chemicals
TN3355-5mg
Agatharesinol acetonide
800389-33-7
5mg
¥ 3560 2024-07-20
TargetMol Chemicals
TN3355-1 mL * 10 mM (in DMSO)
Agatharesinol acetonide
800389-33-7 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A76720-5mg
Agatharesinol acetonide
800389-33-7 ,HPLC≥98%
5mg
¥5120.0 2023-09-08
TargetMol Chemicals
TN3355-5 mg
Agatharesinol acetonide
800389-33-7 98%
5mg
¥ 3,560 2023-07-11

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride ,  Water ;  40 h, rt
リファレンス
Studies on the immunolabeling of heartwood extractives: characterization of anti-agatharesinol antiserum
Nagasaki, Takeshi; et al, Journal of Wood Science, 2004, 50(1), 82-86

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- Raw materials

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- Preparation Products

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- 関連文献

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-に関する追加情報

Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- (CAS No. 800389-33-7) Professional Introduction

Compound with the chemical name Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- (CAS No. 800389-33-7) represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This compound has garnered significant attention due to its unique structural features and potential applications in various scientific domains. The intricate molecular architecture of this compound includes multiple stereocenters and functional groups, which contribute to its distinct chemical properties and reactivity.

The molecular structure of this compound can be broken down into several key components. The central core consists of a bispentane framework linked by two phenolic groups. Each phenolic group is connected to a propene unit, which is further substituted with a dioxolane ring. The presence of stereocenters at the 1E, 3S, and 4S positions adds complexity to the molecule's behavior and makes it a subject of interest for synthetic chemists.

In recent years, there has been growing interest in the development of novel molecules with complex stereochemistry for pharmaceutical applications. The compound Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- (CAS No. 800389-33-7) exemplifies this trend. Its unique structure suggests potential utility as a building block for more complex drug candidates or as an intermediate in the synthesis of biologically active compounds.

One of the most intriguing aspects of this compound is its potential role in drug discovery and development. The combination of a phenolic core with propene and dioxolane substituents creates a molecule with diverse chemical properties that could be exploited for various therapeutic purposes. For instance, the phenolic groups can participate in hydrogen bonding interactions with biological targets, while the propene units may offer opportunities for further functionalization.

The stereochemistry of this compound is particularly noteworthy. The presence of stereocenters at multiple positions means that different enantiomers or diastereomers could exhibit distinct biological activities. This aspect has prompted researchers to explore synthetic routes that allow for the selective preparation of specific stereoisomers. Such efforts are crucial for understanding structure-activity relationships and optimizing drug-like properties.

Recent advancements in computational chemistry have also played a significant role in studying compounds like Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis-. Molecular modeling techniques can help predict the interactions between this compound and potential biological targets, providing valuable insights into its mechanism of action. These computational studies are often complemented by experimental investigations to validate theoretical predictions and refine our understanding of the molecule's behavior.

The synthesis of complex molecules like this one presents numerous challenges. However, recent innovations in synthetic methodology have made it possible to construct intricate structures with greater efficiency and precision. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in introducing specific stereochemical features into the molecular framework.

The potential applications of this compound extend beyond pharmaceuticals. Its unique structural motifs make it a promising candidate for materials science research as well. For example, the presence of rigid aromatic rings and flexible side chains could contribute to the development of novel polymers or organic electronic materials.

In conclusion, Phenol,4,4'-[(1E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-propene-1,3-diyl]bis- (CAS No. 800389-33-7) is a structurally complex and versatile molecule with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an attractive candidate for further research in drug discovery and materials science. As our understanding of molecular structure-property relationships continues to evolve,this compound will undoubtedly play an important role in advancing scientific knowledge and innovation.

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